1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Description
This compound is a di-substituted urea derivative featuring a 3,4-dichlorophenyl group on one urea nitrogen and a morpholino-ethyl-thiophene moiety on the other. The 3,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals, conferring stability and bioactivity.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-14-2-1-13(9-15(14)19)21-17(23)20-10-16(12-3-8-25-11-12)22-4-6-24-7-5-22/h1-3,8-9,11,16H,4-7,10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRWHCZEASQNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl group. This is followed by the introduction of the morpholino and thiophenyl groups through a series of chemical reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dichlorophenyl, morpholino, and thiophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reactions are usually conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and physical properties. These derivatives can be further utilized in research and industrial applications.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be employed in biological studies to investigate its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with specific molecular targets can be explored for treating various diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
3,4-Dichlorophenyl Urea Derivatives
Compounds sharing the 3,4-dichlorophenylurea core but differing in substituents on the second nitrogen atom:
Key Observations :
Morpholino-Containing Ureas
Compounds incorporating morpholino groups but differing in core structures:
Key Observations :
- Morpholino-triazine derivatives exhibit moderate synthesis yields (27–26%), suggesting structural complexity impacts efficiency .
Thiophene-Containing Ureas
Compounds with thiophene moieties but differing in urea substituents:
Key Observations :
- Thiophene’s aromaticity may enhance binding to hydrophobic pockets in biological targets, a feature leveraged in drug design.
Boron-Containing Ureas
Key Observations :
- Boronated compounds are niche but critical in radiation therapies. The target compound lacks this functionality, limiting direct comparability.
Research Findings and Implications
- Synthesis Challenges: Morpholino-containing ureas (e.g., triazine hybrids in ) exhibit lower yields (~27%) than diarylureas (e.g., 81.9% for 6g in ), suggesting steric and electronic factors impact synthesis .
- Biological Activity: Di-substituted ureas like BTdCPU show growth inhibition, implying the target compound’s morpholino-thiophene group may confer similar properties if tested .
- Environmental Fate: Diuron degrades into 3,4-dichloroaniline (DCA), a toxic metabolite . The target compound’s morpholino group could alter degradation pathways, warranting further study.
Biological Activity
The compound 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea , also known by its CAS number 1172772-27-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C₁₇H₁₉Cl₂N₃O₂S
- Molecular Weight : 400.32 g/mol
- IUPAC Name : 1-(3,4-dichlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
The structure features a dichlorophenyl moiety linked to a morpholino group and a thiophene ring, which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound's biological activity is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence:
- Cell Proliferation : The compound has been observed to affect the proliferation of certain cancer cell lines.
- Apoptosis Induction : It may induce apoptosis through mitochondrial pathways, potentially involving Bcl-2 family proteins.
- Immune Modulation : Some studies indicate that it could modulate immune responses by interacting with PD-1/PD-L1 pathways.
In Vitro Studies
Research has demonstrated the compound's efficacy in vitro against various cancer cell lines. For instance, in a study involving mouse splenocytes, the compound was able to rescue immune cells effectively at concentrations as low as 100 nM .
Case Study 1: Cancer Cell Lines
A recent study evaluated the effects of 1-(3,4-Dichlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:
- IC50 Values : Approximately 15 µM for MCF-7 and 10 µM for MDA-MB-231.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.
Case Study 2: Immune Response Modulation
In another study focusing on immune modulation, the compound was tested in a murine model of melanoma. Results showed:
- Tumor Growth Inhibition : A significant reduction in tumor size compared to controls.
- Survival Rates : Increased survival rates were observed in treated mice, suggesting enhanced anti-tumor immunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
